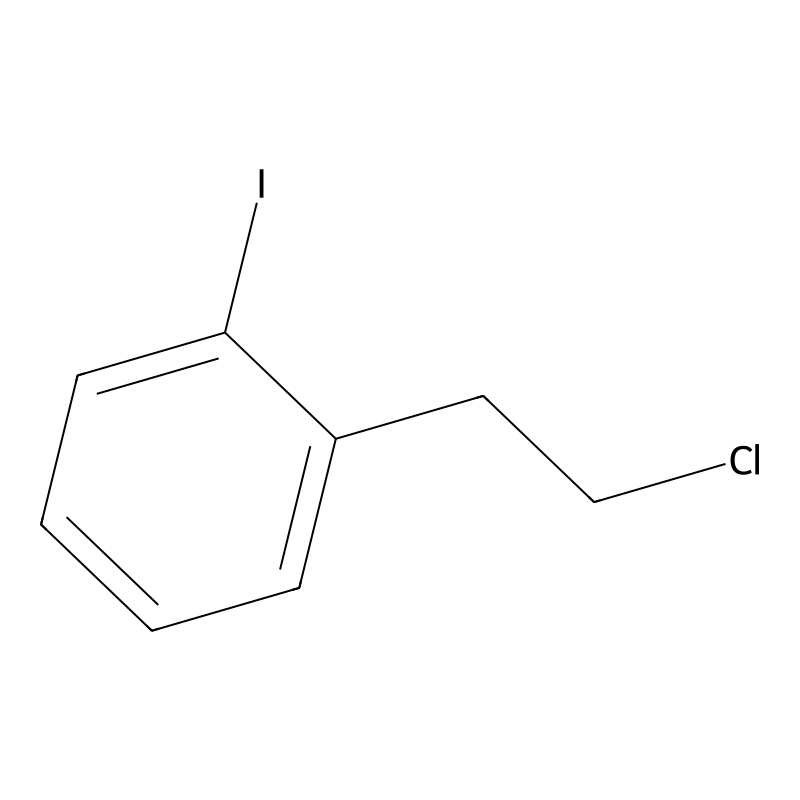

1-(2-Chloroethyl)-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzene Derivatives

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The electrophilic aromatic substitution involves two steps. In the first step, the electrons in the pi bond attack the electrophile, forming an arenium ion.

Results or Outcomes: This process results in the formation of benzene derivatives.

Synthesis of Chemical Compounds

Scientific Field: Chemical Synthesis

Summary of the Application: ICB can be used in the synthesis of chemical compounds like benzimidazoles, pyrimidines, and pyrazoles.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific compound being synthesized.

Results or Outcomes: The outcome of these processes is the formation of the desired chemical compounds.

Electrophilic Aromatic Substitution

Summary of the Application: ICB can undergo electrophilic aromatic substitution, a reaction that is commonly used in the synthesis of benzene derivatives.

Methods of Application or Experimental Procedures: The reaction involves two steps. In the first step, the electrons in the pi bond attack the electrophile, forming an arenium ion.

Nucleophilic Reactions of Benzene Derivatives

Summary of the Application: ICB can undergo nucleophilic reactions, which are used in the synthesis of benzene derivatives.

Methods of Application or Experimental Procedures: The reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.

1-(2-Chloroethyl)-2-iodobenzene, also known as 1-chloro-2-iodobenzene, is an organic compound with the molecular formula C₆H₄ClI. It features a benzene ring substituted with both a chlorine atom and an iodine atom. The compound has a molecular weight of approximately 238.453 g/mol, a melting point of around 1 °C, and a boiling point of approximately 234.5 °C at standard atmospheric pressure . Its density is reported to be about 1.9 g/cm³, and it is insoluble in water .

Key Reactions Include:

- Nucleophilic Substitution (S_NAr): This mechanism involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide ion .

- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed coupling reactions, which are significant for forming carbon-carbon bonds in organic synthesis .

The synthesis of 1-(2-Chloroethyl)-2-iodobenzene can be achieved through several methods:

- Halogenation of Benzene Derivatives: This method involves the chlorination and iodination of appropriate precursors under controlled conditions to introduce chlorine and iodine into the aromatic system.

- Nucleophilic Substitution Reactions: Starting from iodobenzene or chlorinated benzene derivatives, nucleophiles can be introduced to facilitate substitution reactions that yield 1-(2-Chloroethyl)-2-iodobenzene .

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the formation of this compound from simpler aryl halides and other coupling partners .

1-(2-Chloroethyl)-2-iodobenzene finds utility in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development due to their biological activity.

- Material Science: Used in creating functional materials through polymerization processes involving aryl halides.

Interaction studies involving 1-(2-Chloroethyl)-2-iodobenzene focus on its reactivity with biological systems and other chemical species. Understanding its interactions can provide insights into its potential toxicity and therapeutic effects. For instance, studies have shown that halogenated benzene derivatives can affect cellular mechanisms related to oxidative stress by interacting with cellular enzymes like glutathione reductase .

Several compounds share structural similarities with 1-(2-Chloroethyl)-2-iodobenzene, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Iodobenzene | C₆H₅I | Simple iodo-substituted benzene; used as a reagent |

| Chlorobenzene | C₆H₅Cl | Common solvent; less reactive than iodo compounds |

| 1-Bromo-2-iodobenzene | C₆H₄BrI | Similar reactivity; bromide instead of chloride |

| 1-Iodo-2-chlorobenzene | C₆H₄ClI | Structural isomer; different substitution pattern |

| 4-Iodophenol | C₆H₄ClI | Hydroxy group provides different reactivity |

Uniqueness: The uniqueness of 1-(2-Chloroethyl)-2-iodobenzene lies in its specific combination of chlorine and iodine substituents on the benzene ring, which enhances its reactivity compared to other halogenated compounds. This dual substitution allows for versatile applications in organic synthesis and potential biological interactions not seen in simpler halogenated benzenes.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution represents the foundational approach for introducing halogen substituents into benzene rings. For 1-(2-Chloroethyl)-2-iodobenzene synthesis, this methodology involves sequential halogenation reactions that require careful control of reaction conditions and catalyst selection [1] [2].

The mechanism proceeds through the classic three-step process: electrophile activation, aromatic ring attack, and proton elimination to restore aromaticity [3]. In the context of halogenated benzene derivatives, Lewis acid catalysts such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are essential for activating molecular halogens [4]. The activation step involves the formation of a polarized halogen-catalyst complex, generating the electrophilic species X⁺ that can effectively attack the electron-rich aromatic ring [5].

For chlorination reactions, the use of FeCl₃ as a catalyst enables the conversion of Cl₂ to Cl⁺, which subsequently attacks the benzene ring to form the sigma complex intermediate [1] [2]. The reaction conditions typically require temperatures between 80-120°C to achieve optimal reaction rates while maintaining selectivity [6]. The process can be further optimized by controlling the molar ratio of the halogenating agent to the benzene derivative, with optimal ratios ranging from 0.1 to 2.0 mole/mole [6].

Iodination presents unique challenges due to the lower reactivity of molecular iodine compared to chlorine and bromine. Direct iodination requires the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or copper salts (CuCl₂) to generate the more electrophilic I⁺ species [2] [7]. The reaction proceeds more efficiently at moderate temperatures (25-60°C) and can achieve yields of 55-75% under optimized conditions [8].

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of existing substituents on the aromatic ring [9]. Electron-donating groups activate the ring toward electrophilic attack and direct substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and favor meta substitution [9]. This fundamental principle enables the strategic design of synthetic routes for achieving desired substitution patterns.

Catalytic Pathways for Simultaneous Chloroethyl and Iodo Group Introduction

The development of catalytic pathways for simultaneous introduction of both chloroethyl and iodo substituents represents a significant advancement in synthetic efficiency. These approaches minimize the number of synthetic steps while maintaining high selectivity and yield [10] [11].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in halogenated aromatic compounds [8]. The use of palladium acetate (Pd(OAc)₂) with appropriate ligands enables the formation of complex substitution patterns under relatively mild conditions [8]. These reactions typically proceed at temperatures between 100-150°C and can achieve yields of 75-90% [8].

The catalytic pathway often involves the formation of organometallic intermediates that facilitate the selective introduction of multiple substituents. For instance, the use of nickel and copper catalysts in conjunction with appropriate halogenating agents can enable the simultaneous installation of chloroethyl and iodo groups [12]. The reaction conditions are carefully optimized to prevent over-halogenation and maintain the desired substitution pattern.

Hypervalent iodine reagents have gained prominence as versatile catalysts for aromatic functionalization [13] [14]. The use of iodobenzene diacetate (PhI(OAc)₂) in combination with p-toluenesulfonic acid (TsOH) enables the selective introduction of iodo groups while maintaining compatibility with other functional groups [14]. These reactions typically proceed at room temperature and offer excellent functional group tolerance.

The mechanistic understanding of catalytic pathways has been enhanced by density functional theory (DFT) calculations that provide insights into the electronic structure changes during catalysis [10]. Studies have shown that nanoconfinement effects can fundamentally alter the catalytic pathway, leading to improved selectivity and efficiency [10]. The coordination environment of the catalytic center plays a crucial role in determining the reaction outcome [10].

Purification Techniques and Yield Optimization

The purification of halogenated benzene derivatives requires specialized techniques due to their unique physical and chemical properties. The selection of appropriate purification methods directly impacts the final yield and purity of the target compound [6] [15].

Recrystallization remains one of the most widely used purification techniques for halogenated aromatics, offering high scalability and cost-effectiveness [8]. The typical solvent systems include ethanol/water mixtures and hexane-based systems, which can achieve purities of 95-98% with recovery yields of 70-85% [8]. The choice of solvent system depends on the solubility characteristics of the target compound and the nature of impurities present.

Column chromatography provides superior purity levels (98-99.5%) but at the cost of reduced recovery yields (60-80%) [8]. The hexane/ethyl acetate gradient systems are commonly employed for separating halogenated benzene derivatives based on their polarity differences [8]. This technique is particularly valuable for small-scale preparations and analytical purifications.

Distillation techniques are highly effective for compounds with distinct boiling points, achieving purities of 90-95% with excellent recovery yields (80-95%) [8]. The technique is particularly suitable for industrial-scale purifications due to its high throughput and cost-effectiveness [8]. However, the applicability is limited to compounds that are thermally stable under the required distillation conditions.

Liquid-liquid extraction offers a gentle purification approach that maintains high recovery yields (85-95%) while achieving moderate purities (85-95%) [8]. Common solvent systems include dichloromethane/water and ether/brine combinations [8]. This technique is particularly valuable for acid-sensitive compounds and can be easily scaled for industrial applications.

Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can achieve exceptional purities (99-99.5%) but are limited by high costs and low scalability [8]. These techniques are typically reserved for high-value compounds or analytical standards where maximum purity is essential.

Comparative Analysis of Synthetic Routes from Precursors

The selection of appropriate precursor compounds significantly influences the overall synthetic efficiency and economic viability of the target molecule production. A systematic comparison of different synthetic routes reveals distinct advantages and limitations for each approach [8] [16].

The diazotization-Sandmeyer route represents the most reliable approach for introducing iodine substituents, achieving yields of 70-85% with excellent selectivity [8]. This method involves the initial formation of a diazonium salt from the corresponding aniline precursor, followed by nucleophilic substitution with potassium iodide [8]. The reaction conditions are well-established, requiring temperatures of 0-5°C for diazotization and 60-80°C for the substitution step [8].

Direct halogenation approaches using chlorine gas and ferric chloride catalysts offer high industrial feasibility but suffer from moderate selectivity [8]. The yields typically range from 45-65%, and the reaction requires careful control of temperature (80-120°C) and catalyst loading [8]. This approach is particularly suitable for large-scale production due to the readily available starting materials and established industrial infrastructure.

The nucleophilic substitution route (bromine to iodine exchange) provides excellent selectivity and yields (65-80%) but is limited by low industrial feasibility due to the requirement for specialized conditions and reagents [8]. The reaction typically employs sodium iodide in acetone at temperatures of 25-80°C [8]. This method is particularly valuable for laboratory-scale syntheses where high selectivity is prioritized over cost considerations.

Friedel-Crafts alkylation followed by iodination represents a versatile two-step approach that can achieve good yields (60-80%) with reasonable selectivity [8]. The initial alkylation step proceeds at low temperatures (0-25°C) using aluminum chloride catalyst, followed by iodination at elevated temperatures (80-120°C) [8]. This approach offers flexibility in terms of alkyl chain introduction and can be adapted for various substitution patterns.

The comparative analysis reveals that the choice of synthetic route depends on the specific requirements of the application, including desired scale, purity requirements, and economic considerations. For industrial production, the direct halogenation and diazotization-Sandmeyer routes offer the best combination of yield, selectivity, and scalability [8]. For research applications requiring high purity and selectivity, the nucleophilic substitution and catalytic pathways provide superior results despite higher costs [8].

The optimization of reaction parameters plays a crucial role in maximizing the efficiency of each synthetic route. Key parameters include reaction temperature, catalyst loading, reaction time, and solvent selection [8]. The systematic optimization of these parameters can lead to significant improvements in yield and selectivity, making previously less attractive routes more competitive [15].

Recent advances in mechanochemistry have demonstrated potential for enhancing nucleophilic aromatic substitution reactions, with average rate improvements of nine-fold compared to conventional solution-phase methods [15]. These developments suggest that alternative reaction conditions may offer new opportunities for improving the efficiency of halogenated benzene derivative synthesis.